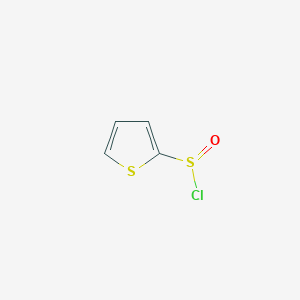![molecular formula C12H20N4O2 B13685824 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, sodium borohydride (NaBH4).
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other functional groups . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amines: These compounds also feature a Boc-protected amino group and are used in similar applications.
N-Cbz-protected amines: These compounds use a carbobenzyloxy (Cbz) group for protection and are often used in peptide synthesis.
N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific structure, which combines a Boc-protected amino group with a pyrimidine ring. This combination allows for selective reactions and applications in various fields .
Propiedades
Fórmula molecular |
C12H20N4O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17) |
Clave InChI |
MNXWOOUVQJHMTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)

![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)




![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)



![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
